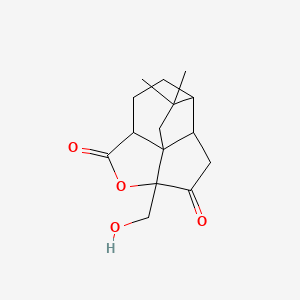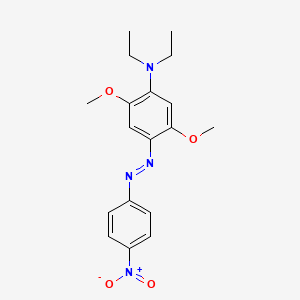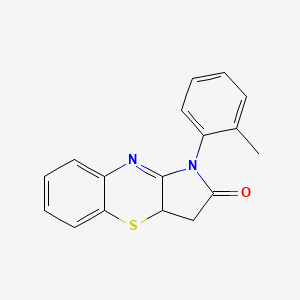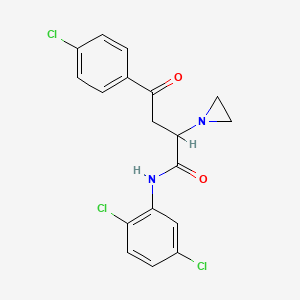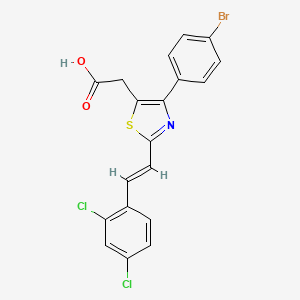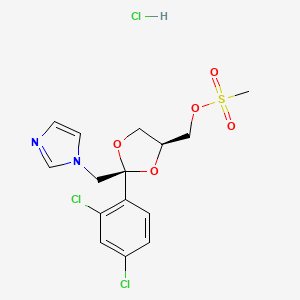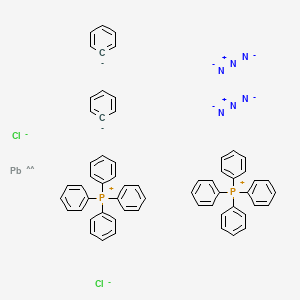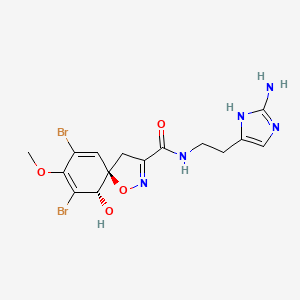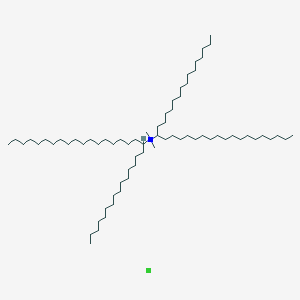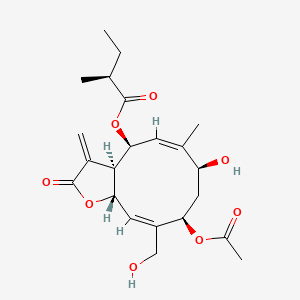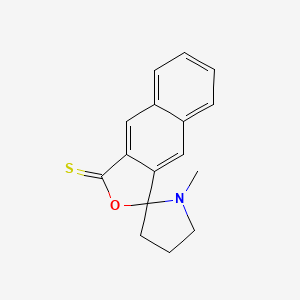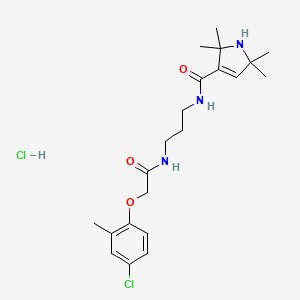
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound It features a pyrrole ring, a carboxamide group, and several substituents that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents and conditions used in these reactions include:
Pyrrole formation: Cyclization reactions involving amines and carbonyl compounds.
Carboxamide introduction: Amidation reactions using carboxylic acids or their derivatives.
Substituent addition: Electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride may include other pyrrole derivatives or carboxamide-containing compounds. These compounds may share similar chemical properties but differ in their specific substituents and biological activities. Examples of similar compounds include:
- Pyrrole-2-carboxamide derivatives
- N-substituted pyrroles
- Phenoxyacetic acid derivatives
Each of these compounds would have unique features that distinguish them from this compound, such as different substituents or variations in the core structure.
特性
CAS番号 |
93823-86-0 |
|---|---|
分子式 |
C21H31Cl2N3O3 |
分子量 |
444.4 g/mol |
IUPAC名 |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30ClN3O3.ClH/c1-14-11-15(22)7-8-17(14)28-13-18(26)23-9-6-10-24-19(27)16-12-20(2,3)25-21(16,4)5;/h7-8,11-12,25H,6,9-10,13H2,1-5H3,(H,23,26)(H,24,27);1H |
InChIキー |
WIVUQGRCIQKMKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


